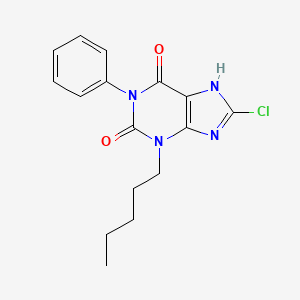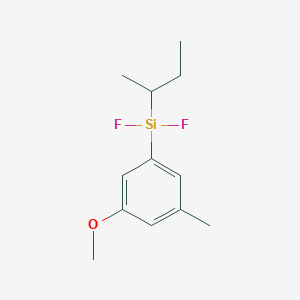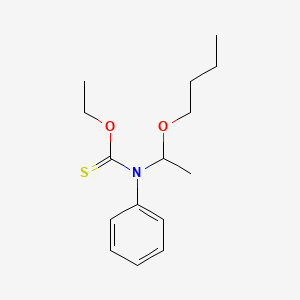
O-Ethyl (1-butoxyethyl)phenylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is an organic compound with the molecular formula C15H23NO2S It is a carbamothioate derivative, which means it contains a carbamate group (a functional group derived from carbamic acid) and a thioate group (a sulfur-containing functional group)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (1-butoxyethyl)phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with an appropriate alcohol, such as 1-butoxyethanol, in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final carbamothioate product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl (1-butoxyethyl)phenylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxy and butoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH), can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
O-Ethyl (1-butoxyethyl)phenylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamothioate groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of O-Ethyl (1-butoxyethyl)phenylcarbamothioate involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- O-Ethyl (1-methoxyethyl)phenylcarbamothioate
- O-Ethyl (1-ethoxyethyl)phenylcarbamothioate
- O-Ethyl (1-propoxyethyl)phenylcarbamothioate
Uniqueness
O-Ethyl (1-butoxyethyl)phenylcarbamothioate is unique due to its specific alkyl chain length and branching, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter or different alkyl chains, it may exhibit distinct properties, such as solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
921597-66-2 |
|---|---|
Fórmula molecular |
C15H23NO2S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
O-ethyl N-(1-butoxyethyl)-N-phenylcarbamothioate |
InChI |
InChI=1S/C15H23NO2S/c1-4-6-12-18-13(3)16(15(19)17-5-2)14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3 |
Clave InChI |
RYNRSHNFIGASGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)N(C1=CC=CC=C1)C(=S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)

![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)

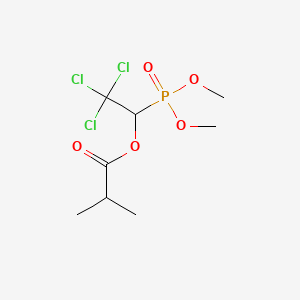
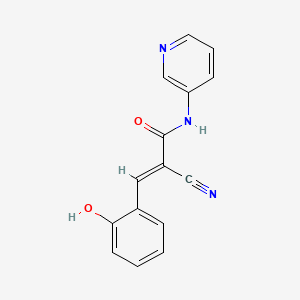
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
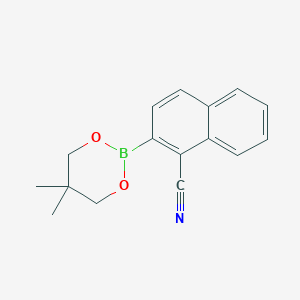
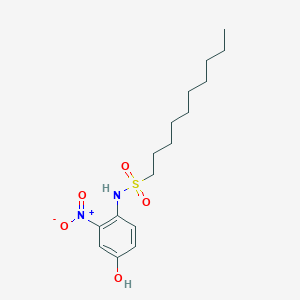
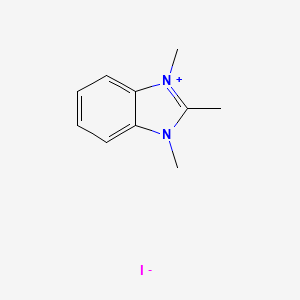
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
